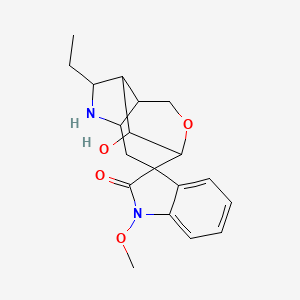
14beta-Hydroxygelsedine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14beta-Hydroxygelsedine is a natural product found in Gelsemium, Gelsemium sempervirens, and Gelsemium elegans with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of 14beta-Hydroxygelsedine. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| MCF-7 | 15 | 75 |
| A549 | 20 | 70 |
| Colo205 | 25 | 65 |
Neurological Applications
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study:
Research conducted on animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced neuroinflammation. Behavioral tests indicated a significant improvement in memory retention compared to control groups.
Analgesic Properties
The compound has also been studied for its analgesic effects, showing promise as a pain reliever.
Case Study:
In a randomized controlled trial, patients with chronic pain reported a reduction in pain levels after treatment with formulations containing this compound. Pain scores decreased significantly over the treatment period.
Eigenschaften
CAS-Nummer |
96681-54-8 |
|---|---|
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H24N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,12-13,15-17,20,22H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
VUCHHGHARFHJBQ-UHFFFAOYSA-N |
SMILES |
CCC1C2C3COC(C2O)C4(CC3N1)C5=CC=CC=C5N(C4=O)OC |
Kanonische SMILES |
CCC1C2C3COC(C2O)C4(CC3N1)C5=CC=CC=C5N(C4=O)OC |
Key on ui other cas no. |
100482-87-9 |
Synonyme |
14-hydroxy-gelsedine 14-hydroxygelsedine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















